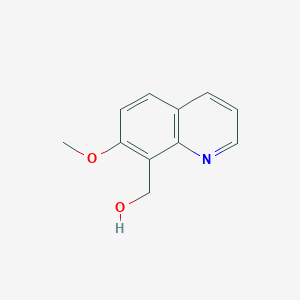

(7-Methoxyquinolin-8-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(7-methoxyquinolin-8-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-5-4-8-3-2-6-12-11(8)9(10)7-13/h2-6,13H,7H2,1H3 |

InChI Key |

OUTBLZFMXCCVJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Methoxyquinolin 8 Yl Methanol

Retrosynthetic Analysis of the (7-Methoxyquinolin-8-yl)methanol Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most straightforward approach involves the disconnection of the hydroxymethyl group at the C8 position, leading to a key intermediate, 7-methoxyquinoline-8-carbaldehyde (see Figure 1). This aldehyde can be readily reduced to the target alcohol using standard reducing agents.

Further disconnection of the quinoline (B57606) ring itself can be envisioned through established synthetic routes such as the Skraup, Doebner-von Miller, or Friedländer synthesis. For a 7,8-disubstituted quinoline, the Friedländer synthesis is particularly attractive, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, a potential precursor would be 2-amino-3-methoxybenzaldehyde, which upon reaction with a suitable two-carbon component, would cyclize to form the desired quinoline core.

Another retrosynthetic pathway could involve the functionalization of a pre-formed 7-methoxyquinoline (B23528) core. This would entail the introduction of a formyl group at the 8-position, a transformation that can be challenging due to the directing effects of the existing substituents.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound primarily focus on the construction of a suitably substituted quinoline precursor, followed by the reduction of a carbonyl group at the 8-position.

Multi-step Organic Synthesis Pathways

A plausible multi-step synthesis commences with the construction of the 7-methoxyquinoline core. One established method for this is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. Starting with 3-methoxyaniline, a mixture of 5-methoxyquinoline (B23529) and 7-methoxyquinoline would be expected. Following separation, the 7-methoxyquinoline can be functionalized.

A more regioselective approach would be the Friedländer annulation. The synthesis of the key precursor, 7-methoxyquinoline-8-carbaldehyde , has been reported, although detailed experimental procedures are not widely available in peer-reviewed literature. However, the synthesis of the analogous 7-hydroxyquinoline-8-carbaldehyde has been documented. acs.org This compound can be prepared, and subsequent methylation of the hydroxyl group would yield the desired 7-methoxyquinoline-8-carbaldehyde.

The final step in the synthesis of this compound is the reduction of the aldehyde functionality of 7-methoxyquinoline-8-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent.

Table 1: Key Reduction Reactions in the Synthesis of Quinoline Methanols

| Precursor | Reducing Agent | Product | Notes |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde (B187766) | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) | (2-Chloro-7-methoxyquinolin-3-yl)methanol | A standard and effective method for the reduction of quinoline aldehydes. |

| 7-Methoxyquinoline-8-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | A highly probable and efficient final step. |

Catalytic Approaches in this compound Synthesis

Catalytic methods are integral to modern organic synthesis, offering efficiency and selectivity. In the context of synthesizing this compound, catalysis can be applied at various stages. The construction of the quinoline ring itself can be catalyzed by acids or transition metals. acs.org

For the crucial C-C bond formation to introduce the formyl group precursor, palladium-catalyzed cross-coupling reactions are a powerful tool. For instance, a suitably protected 8-bromo-7-methoxyquinoline (B1524271) could undergo a formylation reaction under palladium catalysis.

Furthermore, the reduction of the aldehyde precursor can be achieved through catalytic hydrogenation. This method is considered a green alternative to the use of stoichiometric metal hydride reagents.

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. As highlighted in the retrosynthetic analysis, 7-methoxyquinoline-8-carbaldehyde is a pivotal intermediate. While its direct synthesis is not extensively documented, methods for formylating similar phenolic and quinoline systems provide valuable insights.

The Duff reaction and the Reimer-Tiemann reaction are classical methods for the ortho-formylation of phenols. wikipedia.orgsynarchive.comwikipedia.orgnrochemistry.com For instance, the Duff reaction, which uses hexamethylenetetramine in an acidic medium, is known to be effective for the ortho-formylation of electron-rich aromatic compounds. wikipedia.orgsynarchive.com The Reimer-Tiemann reaction, employing chloroform (B151607) in a basic medium, also achieves ortho-formylation of phenols and has been applied to hydroxyquinolines. wikipedia.orgmychemblog.com The synthesis of 7-hydroxyquinoline-8-carbaldehyde has been reported, which could serve as a precursor to the target methoxy (B1213986) derivative via methylation. acs.org

Another key precursor is 7-methoxyquinoline . This can be synthesized through various classical quinoline syntheses, with the choice of starting materials dictating the final substitution pattern.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. The synthesis of quinoline derivatives has seen significant advancements in this area. acs.org For the synthesis of this compound, several green approaches can be considered.

The use of nanocatalysts for the synthesis of the quinoline ring offers advantages such as high efficiency, reusability of the catalyst, and often milder reaction conditions. acs.org Microwave-assisted organic synthesis can also be employed to accelerate reaction rates and improve yields, often with reduced solvent usage.

In the final reduction step, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) with molecular hydrogen as the reductant is a much greener alternative to metal hydrides, as the only byproduct is water.

Solid-Phase Synthesis Techniques for Quinoline Methanol Derivatives

A potential strategy would involve anchoring a suitable precursor to a solid support. For example, a resin-bound aniline derivative could undergo a solution-phase quinoline-forming reaction, such as the Skraup or Doebner-von Miller synthesis. Alternatively, a pre-formed quinoline carboxylic acid could be attached to a resin, and subsequent chemical modifications could be performed on the solid support. The final product, in this case, a quinoline methanol derivative, would then be cleaved from the resin. This approach allows for ease of purification, as excess reagents and byproducts can be washed away, and is amenable to automation for high-throughput synthesis.

Chemical Reactivity and Transformations of 7 Methoxyquinolin 8 Yl Methanol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System of (7-Methoxyquinolin-8-yl)methanol

The quinoline ring is an aromatic system, but the nitrogen atom makes it electron-deficient, particularly at the 2- and 4-positions. However, the presence of activating groups can significantly influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, both the methoxy (B1213986) (-OCH3) and the hydroxymethyl (-CH2OH) groups are present on the benzene (B151609) ring portion of the quinoline system.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect). wikipedia.orgorganicchemistrytutor.com The hydroxymethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect (-I effect) of the oxygen atom, but it is also an ortho, para-director.

Given the positions of these substituents at C7 and C8, their directing effects are cooperative. The ortho position to the C7-methoxy group is C6 and C8. The para position is C5. The ortho position to the C8-hydroxymethyl group is C7. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating methoxy group and not sterically hindered by the adjacent hydroxymethyl group. Theoretical studies on similarly substituted quinolines, such as 8-hydroxyquinoline (B1678124), have shown that electrophilic substitution is possible at various positions on the carbocyclic ring. nih.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the formylation of quinoline derivatives can be achieved through methods like the Vilsmeier-Haack or Reimer-Tiemann reactions, which introduce an aldehyde group onto the ring. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 7-Methoxy Group | Influence of 8-Hydroxymethyl Group | Overall Predicted Reactivity |

| C5 | para-directing (activating) | - | Highly Favored |

| C6 | ortho-directing (activating) | - | Moderately Favored |

Reactions at the Hydroxyl Group of this compound

The primary alcohol functionality of this compound is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding esters. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org These reactions provide a straightforward route to modify the steric and electronic properties of the molecule.

Oxidation and Reduction Processes

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 7-methoxyquinoline-8-carbaldehyde, using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would yield the carboxylic acid, 7-methoxyquinoline-8-carboxylic acid.

Conversely, while the hydroxyl group itself is not typically reduced, the precursor aldehyde, 7-methoxyquinoline-8-carbaldehyde, can be reduced to this compound. This reduction is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Table 2: Summary of Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid/Acid Halide | Ester |

| Etherification | Alkyl Halide, Base | Ether |

| Oxidation (to aldehyde) | PCC, Dess-Martin Periodinane | 7-Methoxyquinoline-8-carbaldehyde |

| Oxidation (to carboxylic acid) | KMnO4, H2CrO4 | 7-Methoxyquinoline-8-carboxylic acid |

| Reduction (of precursor aldehyde) | NaBH4, LiAlH4 | This compound |

Transformations Involving the Methoxy Group of this compound

The methoxy group at the C7 position is generally stable. However, under forcing conditions, it can be cleaved to yield the corresponding phenol, 8-(hydroxymethyl)quinolin-7-ol. This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This transformation can be useful for introducing a free hydroxyl group, which can then be further functionalized.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

To participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, the this compound framework typically needs to be functionalized with a halide or a triflate group. For example, if a halogen atom were introduced at the C5 position via electrophilic aromatic substitution, the resulting halo-derivative could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.netnih.gov The synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde from 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid is an example of a Suzuki coupling on a related quinoline system. researchgate.net

Cycloaddition and Ring-Forming Reactions Utilizing this compound as a Building Block

The quinoline ring system can participate in cycloaddition reactions, although this is less common than reactions on the substituents. More plausibly, the functional groups of this compound can be used to construct new rings. For instance, the hydroxyl group and a suitably placed second functional group could undergo an intramolecular cyclization to form a fused heterocyclic system. For example, if the aldehyde precursor, 7-methoxyquinoline-8-carbaldehyde, were to react with a binucleophile, a new ring could be formed. The condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines to form quinoline-based benzimidazoles illustrates this principle on a related structure. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Methoxyquinolin 8 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of (7-Methoxyquinolin-8-yl)methanol Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise stereochemical and regiochemical assignments.

Studies on various quinoline (B57606) derivatives have demonstrated the power of NMR in distinguishing between isomers. uncw.edutsijournals.comresearchgate.net For instance, the chemical shifts of protons on the quinoline ring are highly sensitive to the position and nature of substituents. uncw.edu In the case of this compound, the protons on the quinoline core would exhibit characteristic shifts and coupling constants that confirm the substitution pattern. The proton of the hydroxyl group would appear as a broad singlet, and the methylene (B1212753) protons of the methanol (B129727) group would be a singlet, integrating to two protons. The methoxy (B1213986) group would present as a sharp singlet at approximately 3.8-4.0 ppm.

Concentration-dependent ¹H NMR studies of quinoline derivatives have revealed insights into intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu These interactions can cause significant changes in chemical shifts, providing information on how these molecules self-associate in solution. uncw.edu For dimers of quinoline derivatives, the position of the tether linking the two quinoline units (e.g., at the 6 or 8 position) influences their ability to stack intramolecularly. uncw.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning specific proton and carbon signals, especially in complex derivatives. For example, COSY would show correlations between adjacent protons on the quinoline ring, while HSQC would link each proton to its directly attached carbon atom.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolines

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | 8.87 (d) | 150.3 |

| Quinoline H-3 | 7.51 (d) | 121.1 |

| Quinoline H-4 | 8.07 (d) | 137.4 |

| Quinoline H-5 | 7.63 (dd) | 127.6 |

| Quinoline H-6 | 7.29 (dd) | 120.4 |

| Quinoline H-7 | 7.18 (d) | 130.8 |

| Quinoline H-8 | 7.95 (d) | 147.0 |

| Methoxy (-OCH₃) | ~3.85 (s) | ~55.9 |

| Methanol (-CH₂OH) | ~4.88 (s) | ~60.0 |

Note: The exact chemical shifts for this compound would require experimental measurement but can be predicted based on data from similar structures. Data compiled from various sources. rsc.orgrsc.orgsbq.org.br

Mass Spectrometry Techniques for Elucidating Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, both electron ionization (EI) and electrospray ionization (ESI) techniques can provide valuable structural information. nih.gov

In a typical EI-MS experiment, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of methoxyquinolines often involves two primary pathways. cdnsciencepub.com One pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. cdnsciencepub.com The other major fragmentation pattern involves the loss of a formyl radical (•CHO) from the molecular ion. cdnsciencepub.com

For this compound, additional fragmentation pathways involving the methanol substituent would be expected. This could include the loss of a hydroxyl radical (•OH), a molecule of water (H₂O), or the entire hydroxymethyl group (•CH₂OH). The presence of the quinoline ring is often confirmed by the loss of hydrogen cyanide (HCN). cdnsciencepub.comrsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. rsc.org Tandem mass spectrometry (MS/MS) can further be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and helping to distinguish between isomers. nih.gov

Interactive Data Table: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Loss | m/z (approximate) |

| [M]⁺ | Molecular Ion | 189 |

| [M-CH₃]⁺ | Loss of a methyl radical | 174 |

| [M-OH]⁺ | Loss of a hydroxyl radical | 172 |

| [M-H₂O]⁺ | Loss of water | 171 |

| [M-CHO]⁺ | Loss of a formyl radical | 160 |

| [M-CH₂O]⁺ | Loss of formaldehyde | 159 |

| [M-CH₃-CO]⁺ | Loss of methyl then carbon monoxide | 146 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 162 |

Note: These are predicted fragmentation patterns based on the known behavior of quinoline and methoxy-substituted aromatic compounds. cdnsciencepub.comrsc.orgnih.govnih.govresearchgate.netnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. mdpi.com For this compound, these spectra would provide clear evidence for the key structural features.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methylene and methoxy groups would appear in the 2800-3100 cm⁻¹ region. researchgate.net Characteristic C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1500-1650 cm⁻¹ range. researchgate.net The C-O stretching vibrations of the ether (methoxy) and alcohol groups would produce strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. cnr.it The aromatic ring vibrations of the quinoline system would give rise to strong Raman signals. researchgate.net DFT calculations are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of specific vibrational modes. researchgate.netnih.goviosrjournals.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (Alcohol) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1500 - 1650 | IR, Raman |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | IR |

| C-H Out-of-Plane Bending | 600 - 950 | IR |

Note: These are general ranges and the exact frequencies can be influenced by the specific molecular environment. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound

Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or the methoxy oxygen of a neighboring molecule would be expected. The planar quinoline rings could also engage in π-π stacking interactions.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer, provided a suitable crystal can be grown.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, its chiral derivatives would exhibit a CD spectrum.

The introduction of a chiral center, for instance, by creating an ester or ether with a chiral alcohol or acid at the methanol position, would render the molecule optically active. The resulting CD spectrum would show characteristic positive or negative Cotton effects, which are directly related to the stereochemistry of the molecule. acs.org Enantiomers of a chiral derivative would produce mirror-image CD spectra. nih.gov

CD spectroscopy is not only used for the qualitative determination of stereochemistry but can also be used for the quantitative determination of enantiomeric excess. nih.govresearchgate.net By comparing the CD spectrum of a sample to that of the pure enantiomers, the relative amounts of each enantiomer in a mixture can be determined. nih.gov

Advanced Chromatographic Methodologies for Purity Assessment and Separation of this compound Isomers

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. nih.gov

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. The retention time of the compound would be characteristic of its polarity, and the peak area would be proportional to its concentration.

For the separation of chiral derivatives of this compound, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comwvu.edu Alternatively, an indirect method can be used where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. researchgate.net Capillary electrophoresis (CE) is another effective technique for the separation of chiral compounds. nih.govnih.gov

Computational and Theoretical Investigations of 7 Methoxyquinolin 8 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of (7-Methoxyquinolin-8-yl)methanol

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and reactivity of quinoline (B57606) derivatives. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can reveal key electronic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular electrostatic potential (MEP) maps generated from DFT calculations for analogous quinoline structures highlight the electrophilic and nucleophilic regions of the molecule. In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the hydroxyl proton, would be electron-deficient and prone to nucleophilic interactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Note: These are hypothetical values based on typical DFT calculations for similar quinoline derivatives and are for illustrative purposes.

Molecular Dynamics (MD) Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various solvent environments, providing insights into its solvation and conformational flexibility over time. By simulating the molecule in an explicit solvent box, such as water or dimethyl sulfoxide (B87167) (DMSO), researchers can analyze the intermolecular interactions that govern its solubility and stability.

MD simulations on related compounds have shown that the solvent molecules arrange themselves around the solute to maximize favorable interactions. nih.govresearchgate.netmdpi.com For this compound in an aqueous environment, water molecules are expected to form hydrogen bonds with the nitrogen of the quinoline ring and the oxygen atoms of the methoxy and methanol groups. These interactions are crucial for the molecule's solubility and can influence its conformational preferences. The simulations can also track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular descriptors. For analogues of this compound, 3D-QSAR models have been developed to correlate their structural features with their inhibitory activity against specific biological targets. mdpi.com

These models are built using a training set of molecules with known activities and are then validated with a test set. The resulting models can provide contour maps that visualize the regions of the molecule where modifications are likely to enhance or diminish activity. For instance, a QSAR model might suggest that introducing bulky, hydrophobic groups in a particular region could improve binding affinity to a target protein. mdpi.com These predictive models are instrumental in guiding the rational design of new, more potent analogues of this compound.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the methanol group to the quinoline ring and the C-O bond of the methoxy group, and calculating the potential energy at each rotational step.

Docking Studies and Molecular Interactions of this compound with Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or a nucleic acid. For this compound, docking studies can be performed with theoretical or known binding sites of relevant biological targets to predict its binding affinity and interaction patterns.

These studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. For instance, docking of this compound into a hypothetical enzyme active site might show that the hydroxyl group of the methanol moiety acts as a hydrogen bond donor to a key amino acid residue, while the quinoline ring engages in pi-pi stacking with an aromatic residue. The docking scores and predicted binding energies can be used to rank different analogues and prioritize them for experimental testing.

Mechanistic Insights into Biological Interactions of 7 Methoxyquinolin 8 Yl Methanol and Its Analogues Non Clinical Focus

Enzyme Inhibition Mechanisms by (7-Methoxyquinolin-8-yl)methanol Derivatives at the Molecular Level

8-Hydroxyquinolines are known to inhibit metalloenzymes by binding to the metal ions in the enzyme's active site, thereby disrupting their catalytic function. nih.gov This inhibition is a key mechanism for their observed biological activities. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been shown to inhibit 2-oxoglutarate (2OG)-dependent enzymes and matrix metalloproteinases. mdpi.com The chelation of the metal cofactor, often iron or zinc, by the 8-hydroxyquinoline scaffold is central to this inhibitory action.

While no specific enzymes inhibited by this compound have been identified, it is plausible that it could also act as a metalloenzyme inhibitor. The presence of the nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxymethyl group at the 8-position could potentially chelate metal ions, similar to the 8-hydroxyl group in 8HQ. The 7-methoxy group would likely modulate the electronic properties and steric hindrance of the molecule, thereby influencing its binding affinity and selectivity for different metalloenzymes. Molecular modeling studies on the biocatalytic aromatization of tetrahydroquinolines by monoamine oxidase (MAO-N) have suggested that the position of a methoxy (B1213986) group on the quinoline ring significantly affects the binding orientation within the enzyme's active site. nih.gov Specifically, a 7-methoxy substituent was found to alter the binding mode compared to a 6-methoxy substituent, potentially affecting the catalytic efficiency. nih.gov

Table 1: Examples of Enzyme Inhibition by 8-Hydroxyquinoline Derivatives

| Derivative | Target Enzyme(s) | Putative Mechanism of Inhibition |

| 8-Hydroxyquinoline | Metalloenzymes (general) | Chelation of active site metal ions (e.g., Fe²⁺, Zn²⁺) |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Various, including proteasome | Metal chelation and ionophore activity |

| 8-Hydroxyquinoline-based hybrids | Cathepsin B, KDM4 histone demethylases, 12-lipoxygenase (LOX) | Metal chelation, specific interactions with active site residues |

This table presents data for related 8-hydroxyquinoline derivatives to provide context, as specific data for this compound is unavailable.

Receptor Binding Affinity and Selectivity Mechanisms of this compound Analogues

Specific data on the receptor binding affinity and selectivity of this compound is not available in the reviewed literature. Research on quinoline derivatives has shown that they can interact with various receptors, and the substitution pattern on the quinoline ring is a critical determinant of their binding affinity and selectivity.

For example, studies on imidazoquinoline derivatives have demonstrated their activity as agonists or antagonists of Toll-like receptors (TLRs) 7 and 8. nih.gov The conformation of the receptor-ligand complex was found to be highly sensitive to steric perturbations in the ligand's structure, highlighting the importance of specific substituents for receptor binding. nih.gov Another study on quinoline-based ligands for the serotonin (B10506) 5-HT4 receptor found that modifications to the quinoline nucleus, including the presence and position of methoxy groups, significantly influenced binding potency.

Interactions of this compound with Nucleic Acids: A Mechanistic Perspective

There is no direct experimental evidence on the interaction of this compound with nucleic acids. However, the planar aromatic structure of the quinoline ring suggests a potential for intercalation between the base pairs of DNA. Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their metal complexes have shown that they can bind to DNA, with evidence suggesting an intercalative binding mode. nih.gov The binding affinity was found to be enhanced upon complexation with metal ions. nih.gov

The planarity of the quinoline system in this compound could allow it to insert itself into the DNA double helix. The substituents at the 7 and 8 positions would likely reside in the major or minor groove of the DNA, where they could form hydrogen bonds or have other interactions with the DNA backbone or base pairs, further stabilizing the complex. The 7-methoxy group, in particular, could influence the electronic distribution of the quinoline ring system, which may affect the strength of the intercalative interaction.

Mechanisms of Action for Anti-Infective or Cytotoxic Activities in In Vitro Models (Focus on Cellular Pathways, Not Efficacy)

While specific studies on the anti-infective or cytotoxic mechanisms of this compound are lacking, the broader class of quinoline derivatives has demonstrated a wide range of such activities.

The cytotoxic effects of some 8-hydroxyquinoline derivatives have been linked to their ability to chelate and transport metal ions, particularly copper, into cells. This can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cell death. For example, some 8-HQ derivatives have been shown to induce cytotoxicity through the inhibition of enzymes like cathepsin B and lipoxygenases. nih.gov

Recent research on highly brominated quinolines, including those with methoxy and hydroxyl groups at the C-8 position, has highlighted their potent inhibitory effects against various cancer cell lines. nih.gov Some bromo- and cyano-substituted 8-hydroxyquinoline derivatives were found to induce apoptosis and inhibit the human DNA topoisomerase I enzyme. nih.gov A study on the cytotoxicity of various quinoline derivatives against a colorectal carcinoma cell line showed that the nature and position of functional groups significantly influence their activity. brieflands.com

It is plausible that this compound could exhibit cytotoxic or anti-infective properties through similar mechanisms, such as metal chelation leading to oxidative stress or inhibition of essential enzymes like topoisomerases. The 7-methoxy group could play a role in modulating the lipophilicity of the compound, thereby affecting its cellular uptake and intracellular concentration.

Structure-Activity Relationship (SAR) Studies for Elucidating Key Pharmacophoric Elements in this compound Scaffolds

Specific structure-activity relationship (SAR) studies for this compound are not documented in the available literature. However, SAR studies on related quinoline derivatives provide some insights into the key pharmacophoric elements.

For 8-hydroxyquinoline derivatives, the chelating moiety formed by the 8-hydroxyl group and the quinoline nitrogen is often crucial for their biological activity. nih.gov The nature and position of other substituents on the quinoline ring significantly modulate this activity. For instance, in a series of imidazoquinoline-based TLR7/8 modulators, simple isomeric substitutions on a C2-butyl group could switch the activity from agonistic to antagonistic, demonstrating the high sensitivity of the biological target to minor structural changes. nih.gov

In the context of this compound, the key structural features would be the quinoline core, the 7-methoxy group, and the 8-hydroxymethyl group.

Quinoline Core: Provides the basic scaffold and planar structure that can be involved in interactions like DNA intercalation.

7-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring, affecting its reactivity and binding interactions. Its position can also impart selectivity for specific biological targets. Studies on monoamine oxidase (MAO-N) have shown that a 7-methoxy group can lead to a different binding orientation compared to a 6-methoxy group. nih.gov

8-Hydroxymethyl Group: This group can participate in hydrogen bonding and potentially act as a metal-chelating group in conjunction with the quinoline nitrogen, similar to the 8-hydroxyl group in 8HQ.

A study on the cytotoxicity of 8-aminoquinoline (B160924) derivatives compared to their 8-hydroxyquinoline counterparts revealed that the simple replacement of the oxygen atom with a nitrogen atom at the C8 position significantly alters cytotoxicity. nih.gov This highlights the critical role of the substituent at the 8-position in determining the biological activity profile.

Applications of 7 Methoxyquinolin 8 Yl Methanol in Chemical Sciences Non Biological, Non Clinical

(7-Methoxyquinolin-8-yl)methanol as a Ligand Precursor for Coordination Chemistry

The molecular structure of this compound, featuring a nitrogen atom within the quinoline (B57606) ring and a hydroxyl group on the adjacent C8-methanol substituent, presents two potential coordination sites for metal ions. This arrangement suggests its utility as a bidentate ligand precursor. The methoxy (B1213986) group at the C7 position can electronically influence the quinoline ring, potentially modulating the coordination properties of the nitrogen atom.

While the broader class of quinoline derivatives is extensively used in coordination chemistry, forming stable complexes with a wide range of transition metals, specific studies detailing the coordination behavior of this compound are limited. However, the synthesis of related 8-hydroxyquinoline (B1678124) derivatives and their metal complexes is well-documented. These compounds are known to form chelates with metals, and it is plausible that this compound could be derivatized, for instance by converting the methanol (B129727) group to an amine or thiol, to create multidentate ligands with tailored selectivities for specific metal ions. The steric and electronic effects of the 7-methoxy group would be a key factor in the stability and geometry of any resulting metal complexes.

Development of Fluorescent Probes and Sensors Based on the this compound Core

Quinoline derivatives are widely recognized for their fluorescent properties and form the basis of many fluorescent probes and sensors. The fluorescence of the quinoline ring system is often sensitive to its chemical environment, including the presence of metal ions, changes in pH, and solvent polarity. The 8-hydroxyquinoline scaffold, in particular, is a classic platform for fluorescent sensors, where metal chelation often leads to a significant enhancement of fluorescence emission.

For this compound, its potential as a fluorescent probe would stem from the photophysical properties of the 7-methoxyquinoline (B23528) core. The methoxy group, being an electron-donating group, can influence the absorption and emission wavelengths of the quinoline fluorophore. The C8-methanol group provides a convenient handle for further functionalization to introduce specific recognition moieties for target analytes. For example, it could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to create receptors for various ions or molecules. Upon binding of a target analyte, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift) could be observed. While specific examples of fluorescent probes directly derived from this compound are not extensively reported in the literature, the foundational principles of sensor design using quinoline scaffolds suggest its viability as a precursor for such applications.

Utilization of this compound in Material Science for Polymer or Catalyst Development

In the realm of material science, functional organic molecules are often incorporated into polymers or used as catalysts. Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors.

The this compound molecule possesses a hydroxyl group, which allows it to be potentially incorporated into polymer chains through esterification or etherification reactions. This could lead to the development of polymers with tailored optical or thermal properties conferred by the quinoline moiety. Furthermore, the ability of the quinoline core to coordinate with metal ions could be exploited to create metallopolymers with interesting electronic or catalytic properties.

As a precursor for catalyst development, (7--Methoxyquinolin-8-yl)methanol could be modified to create ligands for transition metal catalysts. The resulting metal complexes could potentially be employed in various organic transformations. The electronic nature of the 7-methoxyquinoline ligand could influence the activity and selectivity of the metallic center. However, specific research detailing the polymerization of this compound or its direct use in catalyst development is not widely available.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric synthesis often relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, as the molecule itself is not chiral. The introduction of a chiral center, for example, by enzymatic resolution of a derivative or by asymmetric synthesis of the molecule itself, would be a necessary first step.

Once a chiral form of a this compound derivative is obtained, it could theoretically be attached to a prochiral substrate. The rigid quinoline backbone and the specific conformation of the methoxy and hydroxymethyl groups in the chiral ligand could then direct the approach of a reagent to one face of the substrate, leading to a stereoselective transformation. After the reaction, the auxiliary could be cleaved and recovered. There is, however, a lack of published research demonstrating the application of this compound or its chiral derivatives as auxiliaries in asymmetric synthesis.

Role of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest chemistry, a central part of supramolecular chemistry, focuses on the design of host molecules that can selectively bind guest molecules or ions. The quinoline ring system can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and coordination with metal ions.

This compound could serve as a building block for the construction of larger supramolecular architectures. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the quinoline ring can engage in π-stacking interactions. By modifying the methanol group, it would be possible to introduce other recognition sites to create more complex host molecules. For instance, linking two this compound units together could create a cleft-like structure capable of encapsulating a suitable guest molecule. Despite these possibilities, specific examples of this compound being used in the construction of supramolecular assemblies or host-guest systems are not prominent in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (7-Methoxyquinolin-8-yl)methanol, and what critical reaction parameters influence yield and purity?

- Methodology :

-

Step 1 : Start with 8-quinolinol (1), methylate using dimethyl sulfate in alkaline conditions to introduce the methoxy group at position 7, yielding 7-methoxyquinoline (II) .

-

Step 2 : Functionalize the quinoline scaffold at position 7. For hydroxymethyl introduction, employ Mannich-type reactions or formylation followed by reduction (e.g., NaBH₄) .

-

Key Parameters :

-

Temperature control (<0°C for alkylation to avoid side reactions) .

-

Purification via recrystallization (methanol/water mixtures) or column chromatography .

- Challenges :

-

Demethylation side reactions during acidic conditions; monitor via TLC .

-

Impurities from incomplete reduction of formyl intermediates; confirm purity via NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and hydroxymethyl (δ ~4.5 ppm for -CH₂OH) groups. Compare with 8-quinolinol derivatives .

- IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

- Chromatography :

- HPLC : Use C18 columns with methanol/water gradients (70:30) for purity assessment .

- TLC : Monitor reaction progress using silica gel and ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Structural Analysis :

- Single-crystal X-ray diffraction reveals bond lengths (e.g., C-O: ~1.406 Å for hydroxymethyl) and torsion angles, confirming planarity of the quinoline ring .

- Key Data Table :

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| Cl1–C1 (if chlorinated) | 1.735 (3) | |

| O1–C10 (hydroxymethyl) | 1.406 (5) | |

| C10–O1–H1O (H-bond angle) | 110° |

- Refinement Challenges :

- Use SHELX software for refinement; resolve disorder in hydroxymethyl groups via restraints .

Q. What computational approaches predict the biological activity of this compound?

- QSAR Modeling :

- Parameterize the methoxy group (electron-donating) and hydroxymethyl (hydrogen-bond donor) to predict interactions with biological targets (e.g., enzymes, DNA) .

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4), leveraging crystallographic data for validation .

- Limitations :

- Solvent effects may distort predicted binding affinities; validate with in vitro assays .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Steric Effects :

- The 7-methoxy group hinders electrophilic substitution at position 8, directing reactivity to position 3 or 5 .

- Electronic Effects :

- Methoxy’s +M effect activates the quinoline ring for nucleophilic attack, while the hydroxymethyl group facilitates hydrogen bonding in transition states .

- Experimental Validation :

- Compare reaction rates with 8-unsubstituted quinolines using kinetic studies .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies :

- Crystallographic Variability :

Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization (methoxy first, then hydroxymethyl) to avoid competing reactions .

- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 09) to validate electronic structures .

- Biological Testing : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics after computational screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.